molecular formula C5H9NO3 B14900105 5-(2-Hydroxyethyl)oxazolidin-2-one

5-(2-Hydroxyethyl)oxazolidin-2-one

Cat. No.: B14900105
M. Wt: 131.13 g/mol
InChI Key: JSLJYIHELNVYTA-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)oxazolidin-2-one ( 1211594-02-3) is a high-purity organic compound with a molecular formula of C₅H₉NO₃ and a molecular weight of 131.13 g/mol, offered with a purity of ≥98% . This oxazolidinone derivative is characterized by its hydroxyethyl functional group, which may influence its solubility and reactivity in various experimental conditions. As part of the oxazolidin-2-one family, this compound shares a structural backbone that is of significant interest in multiple research fields, particularly in medicinal chemistry and organic synthesis . Oxazolidinones are renowned for their role as Evans auxiliaries in chiral synthesis, where they are used to control stereoselectivity in key reactions such as aldol additions and Diels-Alder cyclizations . Furthermore, the oxazolidin-2-one core structure is a key pharmacophore in several classes of pharmaceuticals , most notably as protein synthesis inhibitors in antibiotics . These antimicrobial agents, which include drugs like linezolid and tedizolid, exert their mechanism by interfering with the binding of N-formylmethionyl-tRNA to the bacterial ribosome, thereby preventing the initiation of protein synthesis . Researchers investigating new antibacterial agents or novel chiral auxiliaries will find this compound a valuable building block. This product is strictly for research and further manufacturing use and is not intended for diagnostic or therapeutic human use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

5-(2-hydroxyethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO3/c7-2-1-4-3-6-5(8)9-4/h4,7H,1-3H2,(H,6,8)

InChI Key

JSLJYIHELNVYTA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CCO

Origin of Product

United States

Mechanistic Elucidation of 2 Oxazolidinone Transformations

Investigation of Reaction Pathways and Transition States

The synthesis of 5-(2-Hydroxyethyl)oxazolidin-2-one and related oxazolidinones can proceed through several distinct reaction pathways, the feasibility of which is often dictated by the starting materials and reaction conditions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these pathways and characterizing the associated transition states.

One prominent pathway involves the cyclization of N-(2-hydroxyethyl) derivatives. For instance, the ring contraction of trans-5-hydroxy-1,3-oxazin-2-ones to cis-5-hydroxymethyl-oxazolidinones has been studied, revealing that the basicity of the reaction medium, rather than its nucleophilicity, is the crucial factor driving the transformation. researchgate.net DFT studies on this type of rearrangement have helped to map out the potential energy surface and identify the most favorable reaction coordinates. researchgate.net

Another significant route is the reaction of epoxides with a source of the carbamate (B1207046) functionality. The synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate, for example, has been shown to proceed through an asynchronous concerted pathway. researchgate.net This involves the ring-opening of the epoxide, a nucleophilic attack by the nitrogen atom, and an attack by an oxygen atom to form the cyclic structure. The characterization of transition states, such as TS1 and TS1' , has been crucial in understanding the regioselectivity of these reactions. researchgate.net In some cases, the reaction may proceed through a Baeyer-Villiger oxidation, followed by epoxidation and an epoxide rearrangement.

The formation of 5-functionalized oxazolidin-2-ones from chiral aziridines bearing an electron-withdrawing group at the C-2 position occurs with retention of configuration. bioorg.org This one-pot transformation involves a regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization. bioorg.org A plausible mechanism suggests that the reaction proceeds through the formation of a chlorocarboxylate intermediate. bioorg.org

Table 1: Investigated Reaction Pathways for Oxazolidinone Formation
Reaction TypeKey Intermediates/Transition StatesMechanistic DetailsReferences
Ring Contraction-Driven by basicity, not nucleophilicity. researchgate.net
Epoxide + IsocyanateTS1, TS1'Asynchronous concerted pathway. researchgate.net
From Chiral AziridinesChlorocarboxylate intermediateRegioselective ring-opening and intramolecular cyclization with retention of configuration. bioorg.org

Role of Catalysts and Reagents in Reaction Mechanism

In the synthesis of oxazolidinones from epoxides and carbamates, magnetic binary Mg/Fe oxides have proven to be effective and recyclable catalysts. ionike.com The catalytic activity is attributed to the total basic sites on the catalyst surface, which facilitates the nucleophilic ring-opening of the epoxide at the less substituted site, followed by intramolecular cyclization. ionike.com

Palladium-catalyzed reactions are also prominent in the synthesis of oxazolidinones. For instance, the oxidative carbonylation of β-amino alcohols can be catalyzed by Pd(II) complexes. researchgate.net The proposed catalytic cycle often involves the formation of an organopalladium intermediate, followed by migratory insertion of carbon monoxide. researchgate.net An oxidizing agent is typically required to regenerate the active Pd(II) catalyst. researchgate.net

Organocatalysis offers a metal-free alternative for these transformations. For example, the dehydrative cyclization of N-(2-hydroxyethyl)amides to 2-oxazolines can be promoted by phosphorus-based organocatalysts. mdpi.com The mechanism involves the in-situ generation of a catechol cyclic phosphate (B84403) as the active catalytic species. mdpi.com

The synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine (B43304) can be achieved using microwave irradiation in the presence of a catalytic amount of nitromethane. organic-chemistry.org This method provides a rapid and efficient route to these heterocyclic compounds. organic-chemistry.org

Table 2: Catalysts and Reagents in 2-Oxazolidinone (B127357) Synthesis
Catalyst/ReagentReaction TypeRole in MechanismReferences
Mg/Fe OxidesEpoxide + CarbamateProvides basic sites for nucleophilic attack and cyclization. ionike.com
Palladium(II) ComplexesOxidative Carbonylation of β-amino alcoholsForms organopalladium intermediates and facilitates CO insertion. researchgate.net
Phosphorus-Based OrganocatalystsDehydrative Cyclization of N-(2-hydroxyethyl)amidesIn-situ generation of an active cyclic phosphate catalyst. mdpi.com
Nitromethane (Microwave)Urea + EthanolamineAbsorbs microwaves and generates hot spots to promote the reaction. organic-chemistry.org

Kinetic and Thermodynamic Studies

Understanding the kinetics and thermodynamics of this compound transformations is essential for process optimization and for gaining deeper mechanistic insights. These studies provide quantitative data on reaction rates, activation energies, and the energetic favorability of different reaction pathways.

DFT calculations have been employed to determine the activation barriers and reaction energies for the formation of oxazolidinones. For the reaction of hydrazones with α-oxo-ketenes, the computed free energies and enthalpies were found to be in good agreement with experimental outcomes, helping to identify the most favorable reaction pathway. academie-sciences.fr In one study, the activation free energy for a ring-closure step was calculated to be significantly lower in the presence of water, highlighting the role of the solvent in the reaction kinetics. researchgate.net

Kinetic studies on the reaction of diethanolamine, a potential precursor for this compound, with carbon dioxide have been conducted using the stopped-flow technique. academie-sciences.frprepchem.com These studies determined the pseudo-first-order reaction rate constants and analyzed the data according to the zwitterion mechanism. academie-sciences.frprepchem.com The reaction rates were found to be influenced by the solvent system and the concentration of the amine. academie-sciences.frprepchem.com

Table 3: Kinetic and Thermodynamic Parameters for Related Oxazolidinone Formation
ReactionParameterValueMethodReferences
Hydrazone + α-oxo-keteneActivation Free Energy (Pathway A, Step 1)9.2 kcal/molDFT (M06-2X/6-31G(d,p)) academie-sciences.fr
Epoxide + Chlorosulfonyl IsocyanateActivation Free Energy (Final Step, Path 2)16.2 kcal/molDFT researchgate.net
Epoxide + Chlorosulfonyl IsocyanateOverall Reaction Enthalpy-56.2 kcal/molDFT researchgate.net

5 2 Hydroxyethyl Oxazolidin 2 One As a Versatile Synthetic Intermediate and Chiral Scaffold

Utilization in the Enantioselective Synthesis of Complex Molecules

The inherent chirality of 5-(2-Hydroxyethyl)oxazolidin-2-one makes it a powerful tool for controlling stereochemistry in the synthesis of complex molecules. The oxazolidinone ring serves as a chiral auxiliary, directing the stereochemical outcome of reactions at adjacent positions. This has been effectively demonstrated in the total synthesis of several bioactive compounds.

A prominent example is the synthesis of the antibiotic Linezolid (B1675486) . derpharmachemica.comorientjchem.org The chiral center at the C5 position of the oxazolidinone ring is crucial for its antibacterial activity. Syntheses of Linezolid and its analogs often utilize (R)-5-(hydroxymethyl)oxazolidin-2-one as a key starting material to establish the required (S)-stereochemistry of the final drug. derpharmachemica.comnih.gov The synthetic strategy typically involves the N-arylation of the oxazolidinone, followed by modification of the hydroxymethyl group at the C5 position. orientjchem.org

Another notable application is in the synthesis of (-)-Cytoxazone , a cytokine modulator. Although some syntheses start from other precursors, the oxazolidinone core is a central feature of the target molecule, and its stereoselective construction is a key challenge. Strategies that build this core often rely on principles of asymmetric synthesis where chiral precursors dictate the stereochemical outcome.

The versatility of the oxazolidinone scaffold extends to the synthesis of a wide range of other complex molecules. By serving as a chiral template, it allows for the introduction of various substituents with a high degree of stereocontrol. This has led to the development of a diverse library of oxazolidinone derivatives with potential applications in medicinal chemistry. ukhsa.gov.uk

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

Complex MoleculeBiological ActivityRole of this compound Derivative
Linezolid AntibacterialChiral precursor to establish the correct stereochemistry. derpharmachemica.comorientjchem.org
Linezolid Analogues AntibacterialChiral building block for structure-activity relationship studies. ukhsa.gov.ukasianpubs.org
(-)-Cytoxazone Cytokine ModulatorThe target molecule contains a stereodefined oxazolidinone core.

Role in Retrosynthetic Strategies

Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, frequently highlights the strategic importance of this compound. Its structure represents a compact and reliable source of chirality, making it an attractive "chiral synthon" in the planning of a synthesis.

In the retrosynthesis of Linezolid , the key disconnection is often made at the N-aryl bond, leading back to an appropriately substituted aniline (B41778) and a chiral C3 fragment derived from (R)-5-(hydroxymethyl)oxazolidin-2-one. derpharmachemica.com This approach simplifies the complex target into more readily available and manageable building blocks. The retrosynthetic plan leverages the known and reliable chemistry of oxazolidinone formation and N-arylation.

Similarly, for various analogues of Linezolid, the retrosynthetic approach identifies the substituted oxazolidinone as a central building block. ukhsa.gov.uk This allows for a modular synthesis where different aryl groups can be introduced to explore structure-activity relationships while retaining the crucial stereochemistry provided by the oxazolidinone core.

The general strategy in these retrosynthetic analyses involves recognizing the oxazolidinone ring as a robust chiral scaffold that can be functionalized at both the nitrogen and the C5 side chain. This recognition simplifies the synthetic problem and provides a clear and efficient path to the target molecule.

Table 2: Retrosynthetic Disconnections Involving the Oxazolidinone Core

Target Molecule/ClassKey Retrosynthetic DisconnectionResulting Synthons/Starting Materials
Linezolid N-Aryl bondSubstituted aniline and a chiral C3 electrophile derived from (R)-5-(hydroxymethyl)oxazolidin-2-one. derpharmachemica.com
Substituted Oxazolidinones C-N and C-O bonds of the ringChiral amino alcohols and a carbonyl source. orgsyn.org

Precursor in the Synthesis of Scaffolds with Defined Stereochemistry

Beyond its role as a chiral auxiliary in the synthesis of specific complex molecules, this compound is a valuable precursor for the creation of a variety of chiral scaffolds with defined stereochemistry. These scaffolds can then be used as building blocks in other synthetic endeavors or as ligands in asymmetric catalysis.

One of the most important applications is the synthesis of enantiomerically pure β-amino alcohols . nih.gov The oxazolidinone ring can be opened under various conditions to yield N-substituted β-amino alcohols. The stereochemistry at the C5 position of the starting oxazolidinone directly translates to the stereochemistry of the resulting amino alcohol. These chiral amino alcohols are themselves important building blocks for a wide range of pharmaceuticals and natural products.

Furthermore, the hydroxyl group of this compound can be converted into other functional groups, leading to a diverse array of substituted oxazolidinones. For example, it can be transformed into an azide, which can then be reduced to an amine, providing access to chiral diamines. These functional group interconversions, performed on the intact chiral scaffold, allow for the synthesis of a multitude of stereochemically defined building blocks. bioorg.org

The ability to introduce different substituents at the nitrogen atom and to modify the side chain at the C5 position makes this compound a versatile template for generating libraries of chiral compounds. researchgate.net This modularity is highly valuable in drug discovery and development, where the systematic variation of a molecule's structure is key to optimizing its biological activity.

Table 3: Chiral Scaffolds Derived from this compound

Derived Chiral ScaffoldSynthetic TransformationPotential Applications
Chiral β-Amino Alcohols Ring opening of the oxazolidinone. nih.govBuilding blocks for pharmaceuticals and natural products.
Chiral Diamines Conversion of the hydroxyl group to an amine.Ligands for asymmetric catalysis, building blocks.
Substituted Oxazolidinones N-alkylation/arylation and side-chain modification. researchgate.netChiral auxiliaries, intermediates in synthesis.

Analytical Methodologies for Characterization and Reaction Monitoring in 2 Oxazolidinone Chemistry

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable in 2-oxazolidinone (B127357) chemistry for separating the target compound from starting materials, byproducts, and impurities.

High Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC)

High Performance Liquid Chromatography (HPLC) and its advanced version, Ultra Performance Liquid Chromatography (UPLC), are the most prevalent analytical techniques for the analysis of oxazolidinones. mdpi.com These methods offer high resolution, sensitivity, and adaptability for both qualitative and quantitative purposes.

Research Findings: Methods for the analysis of oxazolidinone antibiotics like linezolid (B1675486) and tedizolid (B1663884) are well-established and can be adapted for 5-(2-Hydroxyethyl)oxazolidin-2-one. mdpi.comtandfonline.com Separation is typically achieved on reversed-phase columns, most commonly C18 columns. cu.edu.egnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or dilute acids (e.g., trifluoroacetic or formic acid) to ensure good peak shape and resolution. cu.edu.egnih.govsielc.com

Detection can be performed using various detectors. A Diode Array Detector (DAD) or a standard UV detector is commonly used, with detection wavelengths set around 254-260 nm for compounds with an aromatic moiety, though the saturated ring of this compound would require detection at a lower wavelength or the use of a more universal detector. cu.edu.egnih.gov For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC or UPLC with a mass spectrometer (LC-MS) is the preferred method. mdpi.comnih.gov UPLC systems, utilizing smaller particle size columns (typically <2 µm), offer faster analysis times and improved resolution compared to traditional HPLC. nih.govsielc.com

Validation of these methods typically demonstrates good linearity over a specific concentration range, with high precision (low relative standard deviation) and accuracy (high recovery rates). nih.govmdpi.com For example, a validated UPLC-MS/MS method for linezolid was linear in the concentration range of 50-5000 ng/mL. nih.gov The limit of quantification for oxazolidinones in plasma has been reported to be as low as 0.04 µg/mL using a fluorescence detector. nih.gov

Table 1: Example HPLC/UPLC Conditions for Oxazolidinone Analysis

Parameter HPLC Method 1 HPLC Method 2 UPLC-MS/MS Method
Analyte(s) Linezolid, Alkaline & Oxidative Degradants cu.edu.eg Fluoroquinolones & Oxazolidinones nih.gov Linezolid & PH027 (Oxazolidinone) nih.gov
Column Phenomenex C18 (250 x 4.6 mm, 5 µm) cu.edu.eg Atlantis dC18 (150 x 4.6 mm, 5 µm) nih.gov UPLC BEH C18 nih.gov
Mobile Phase Acetonitrile: 0.15% Triethylamine (pH 3.5) (30:70, v/v) cu.edu.eg Acetonitrile and 0.1% Trifluoroacetic Acid (Gradient) nih.gov 2mM Ammonium Acetate : Acetonitrile (70:30) nih.gov
Flow Rate 1.0 mL/min cu.edu.eg Not Specified 0.2 mL/min nih.gov
Detection UV at 254 nm cu.edu.eg DAD (278 nm) & Fluorescence (Ex: 292 nm, Em: 525 nm) nih.gov Tandem Mass Spectrometry (MS/MS) nih.gov
Retention Time 4.52 min (Linezolid) cu.edu.eg Not Specified Not Specified

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less utilized than HPLC for oxazolidinone analysis due to the low volatility and thermal lability of many compounds in this class. However, for smaller, more volatile, or derivatized oxazolidinones, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be a viable analytical tool. The parent compound, 2-oxazolidinone, has been analyzed using GC-MS. nih.govnist.gov For a compound like this compound, derivatization of the hydroxyl group (e.g., silylation) would likely be necessary to increase its volatility and thermal stability for successful GC analysis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in the this compound molecule.

Research Findings: For the 2-oxazolidinone ring system, characteristic chemical shifts are observed. In ¹H NMR spectra of 2-oxazolidinone, protons on the carbons adjacent to the nitrogen and oxygen atoms appear at distinct chemical shifts. chemicalbook.com For this compound, specific signals would correspond to the protons of the ethyl chain (-CH₂-CH₂-OH), the proton at the C5 position, and the protons at the C4 position of the oxazolidinone ring. The coupling patterns between these protons provide definitive information about their spatial relationships.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. A key signal is that of the carbonyl carbon (C=O) of the cyclic carbamate (B1207046), which typically appears significantly downfield. beilstein-journals.org NMR is also crucial for confirming regioselectivity during synthesis, for example, to distinguish between N-substituted and C-substituted isomers.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (MS/MS), it offers detailed structural insights.

Research Findings: For this compound (Molecular Formula: C₅H₉NO₃, Molecular Weight: 131.13 g/mol ), electrospray ionization (ESI) is a common soft ionization technique that generates a protonated molecule [M+H]⁺ at m/z 132 in positive ion mode. guidechem.comnist.govnih.gov

Tandem mass spectrometry (MS/MS) of the parent ion reveals characteristic fragmentation patterns. The breakdown pathways of protonated oxazolidinone derivatives have been studied, showing that the structural similarity between isomers often leads to similar fragmentation patterns. researchgate.net Common fragmentation for this compound would involve the loss of the hydroxyethyl (B10761427) side chain or cleavage of the oxazolidinone ring. For the parent 2-oxazolidinone (m/z 87), characteristic fragments are observed at m/z 59, 57, 56, and 41. nih.govnist.gov For 3-(2-Hydroxyethyl)-2-oxazolidinone (B1293664) (an isomer of the title compound), the mass spectrum also shows a distinct pattern that can be used for identification. nist.gov

Table 2: Predicted and Known Fragmentation Data for Oxazolidinone Structures

Compound Parent Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Fragmentation Pathway Reference
2-Oxazolidinone 88 57, 42 Loss of HNCO, followed by loss of CH₃ nih.gov
3-(2-Hydroxyethyl)-2-oxazolidinone 132 101, 88, 70, 56 Loss of CH₂OH, loss of C₂H₄O, etc. nist.gov
This compound 132 Not specified, but likely involves loss of the C₂H₄OH side chain (loss of 45 Da) or ring cleavage Inferred from general fragmentation rules

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Research Findings: The IR spectrum of this compound would display several key absorption bands that confirm its structure. The most prominent peaks are characteristic of the oxazolidinone core and the hydroxyethyl substituent.

Key absorptions for the 2-oxazolidinone structure include:

A strong, sharp absorption band for the carbonyl (C=O) stretching of the cyclic carbamate (urethane) group, typically appearing in the range of 1730-1760 cm⁻¹.

An N-H stretching band for the secondary amine within the ring, usually seen as a broad peak around 3200-3300 cm⁻¹.

C-O stretching bands for the ester and ether linkages within the ring. nih.govchemicalbook.com

For the this compound molecule, an additional broad band corresponding to the O-H stretching of the alcohol group would be expected around 3300-3500 cm⁻¹. The presence of both the N-H and O-H groups may result in a very broad, overlapping band in this region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Reference
Hydroxyl (O-H) Stretch, hydrogen-bonded 3200 - 3600 (Broad) Inferred
Amine (N-H) Stretch 3200 - 3300 (Broad) nih.gov
Alkane (C-H) Stretch 2850 - 3000 Inferred
Carbonyl (C=O) Stretch (cyclic carbamate) 1730 - 1760 (Strong) nih.govchemicalbook.com
Carbon-Oxygen (C-O) Stretch 1050 - 1250 nist.gov

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a widely accessible analytical technique used for the quantitative analysis of compounds that possess chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions of theelectromagnetic spectrum. In the context of 2-oxazolidinone chemistry, the utility of UV-Vis spectroscopy is primarily dependent on the molecular structure of the specific derivative.

The parent 2-oxazolidinone ring and simple N-alkyl substituted derivatives, such as this compound, lack significant chromophores. The carbonyl group within the oxazolidinone ring is the primary UV-absorbing feature, but its absorbance is typically weak and occurs in the far UV region (around 200-220 nm), which can be difficult to measure accurately due to interference from common solvents and other reagents.

However, UV-Vis spectroscopy becomes a powerful tool when the 2-oxazolidinone ring is substituted with an aryl group, particularly on the nitrogen atom (position 3) or at the C4/C5 positions. These aromatic substituents act as strong chromophores, enabling sensitive detection and quantification. For instance, N-aryl oxazolidinones, which are common in pharmaceuticals, exhibit distinct absorption maxima that can be used to monitor their formation or degradation.

The application of UV-Vis spectroscopy in 2-oxazolidinone chemistry can be summarized as follows:

Quantitative Analysis: For oxazolidinone derivatives containing chromophores, UV-Vis spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC-UV), is a standard method for determining concentration in final products and during reaction monitoring.

Kinetic Studies: By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of a reaction can be determined. This is particularly useful for studying the kinetics of reactions involving N-aryl oxazolidinones.

Purity Assessment: While not a primary identification technique for non-chromophoric oxazolidinones, HPLC-UV can be used to detect and quantify chromophoric impurities in a sample.

The table below summarizes the applicability of UV-Vis spectroscopy based on the substitution pattern of the 2-oxazolidinone.

Compound Type Chromophore UV-Vis Applicability Typical λmax (nm)
This compoundCarbonyl (C=O)Limited; weak absorption in far UV~200-220
N-Alkyl-2-oxazolidinonesCarbonyl (C=O)Limited; weak absorption in far UV~200-220
N-Aryl-2-oxazolidinonesAryl group, Carbonyl (C=O)High; strong absorptionVaries with aryl substituent (e.g., 250-300)
C4/C5-Aryl-2-oxazolidinonesAryl group, Carbonyl (C=O)High; strong absorptionVaries with aryl substituent

Advanced Reaction Monitoring Techniques

To overcome the limitations of traditional analytical methods and gain deeper insight into reaction dynamics, advanced reaction monitoring techniques, often referred to as Process Analytical Technology (PAT), are increasingly employed. nih.govamericanpharmaceuticalreview.com These techniques allow for real-time, in-situ analysis of chemical reactions, providing continuous data on the concentration of reactants, intermediates, and products without the need for manual sampling. nih.gov

For 2-oxazolidinone synthesis, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. These vibrational spectroscopy methods can monitor changes in molecular bonds directly within the reaction vessel, offering significant advantages for process understanding and control. nih.gov

In-situ FTIR Spectroscopy

In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. youtube.comnih.govmdpi.com By inserting a probe directly into the reaction mixture, spectra are collected continuously, allowing for the tracking of key functional groups. In the synthesis of 2-oxazolidinones, FTIR is highly effective for monitoring the disappearance of reactants and the formation of the characteristic cyclic carbamate structure.

For example, in the cyclization of an amino alcohol with a carbonate source to form a 2-oxazolidinone, FTIR can track:

The disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) if an isocyanate intermediate is involved.

The appearance and growth of the strong carbonyl (C=O) stretching band of the 2-oxazolidinone ring, which is typically observed at a high wavenumber (around 1750-1780 cm⁻¹) due to ring strain. nih.gov

Changes in the N-H and O-H stretching regions as the amino alcohol is consumed.

The table below presents characteristic FTIR frequencies used for monitoring 2-oxazolidinone formation.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Application in Reaction Monitoring
Isocyanate (-N=C=O)Asymmetric Stretch2275 - 2250Monitoring disappearance of isocyanate intermediate.
Oxazolidinone Carbonyl (C=O)Stretch1780 - 1750Tracking formation of the final product. nih.gov
Carbamate Carbonyl (C=O)Stretch1740 - 1680Monitoring formation of carbamate intermediates.
Alcohol (O-H)Stretch3500 - 3200Monitoring consumption of amino alcohol reactant.
Amine (N-H)Stretch3500 - 3300Monitoring consumption of amino alcohol reactant.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. nih.gov It is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. Raman is also highly sensitive to non-polar bonds and symmetric vibrations. In the context of 2-oxazolidinone synthesis, Raman spectroscopy can be used to monitor key transformations. spectroscopyonline.com For instance, in reactions involving the formation of carbamates from amines and CO2 sources, Raman can effectively track the formation of the carbamate species. researchgate.net

Key applications include:

Monitoring Symmetric Vibrations: Tracking changes in C-C or C-N bonds of the starting materials.

Endpoint Determination: Identifying the completion of a reaction by observing the stabilization of product peaks and the disappearance of reactant signals. nih.gov

Polymorph Analysis: In the crystallization of the final 2-oxazolidinone product, Raman can be used to monitor and control the formation of the desired crystalline form.

The following table highlights key Raman shifts relevant to monitoring reactions in 2-oxazolidinone chemistry.

Functional Group / Species Vibrational Mode Typical Raman Shift (cm⁻¹) Application in Reaction Monitoring
CarbamateC-N Stretch~1201Monitoring formation of carbamate intermediates. nih.gov
Epoxy RingRing Breathing~1275Monitoring consumption of epoxide starting materials. spectroscopyonline.com
AmineN-H Bending~1600Monitoring consumption of amine reactants.
Carbonate/BicarbonateSymmetric Stretch1000 - 1100Tracking species in CO2-based cyclization reactions. researchgate.net

The implementation of these advanced monitoring techniques provides a wealth of data that enables a deeper understanding of reaction mechanisms, facilitates robust process development, and ensures the consistent quality of the final 2-oxazolidinone product. nih.gov

Computational Chemistry Approaches for 2 Oxazolidinones

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior, conformational changes, and thermodynamic properties of molecules.

For the class of oxazolidinones, MD simulations have been instrumental in several areas:

Complex Stability: Simulations are used to validate the stability of complexes formed between oxazolidinone derivatives and their biological targets, such as the bacterial ribosome. mdpi.comnih.gov By simulating the complex in a solvated environment, researchers can assess the persistence of key intermolecular interactions, like hydrogen bonds, and calculate binding free energies. nih.gov

Conformational Dynamics: MD reveals how molecules like 5-(2-Hydroxyethyl)oxazolidin-2-one explore different conformations in solution. The hydroxyethyl (B10761427) side chain, in particular, has rotational freedom, and MD can map the energy landscape associated with these motions, identifying the most stable or populated conformers. nih.gov

Solvation Effects: The interaction of a molecule with its solvent environment is critical to its behavior. MD simulations explicitly model solvent molecules (typically water), allowing for a detailed analysis of how solvation influences the conformation and intermolecular interactions of the oxazolidinone.

In a typical MD study of an oxazolidinone derivative, the system is first minimized to remove steric clashes, then gradually heated to a target temperature and equilibrated under constant pressure and temperature (NPT ensemble). mdpi.com The production phase of the simulation, which can range from nanoseconds to microseconds, provides a trajectory of atomic positions used for subsequent analysis. nih.govresearchgate.net For instance, simulations have been used to understand the structure and dynamics of complexes between oxazolidinone antibiotics and cyclodextrins. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the geometry, reactivity, and spectroscopic properties of molecules. For 2-oxazolidinone (B127357) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p), provide fundamental insights. nih.govnih.govsemanticscholar.org

Key applications of DFT for this class of compounds include:

Geometry Optimization: DFT is used to find the lowest-energy three-dimensional structure of the molecule. nih.gov The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model. semanticscholar.org

Reactivity Descriptors: DFT calculations yield several quantum chemical parameters that help predict a molecule's reactivity. researchgate.net These include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.govresearchgate.net

Vibrational Analysis: Theoretical vibrational frequencies (e.g., for IR spectroscopy) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net

The table below shows representative quantum chemical descriptors calculated for oxazolidinone derivatives using DFT, which are indicative of the values that would be expected for this compound.

ParameterDescriptionTypical Significance
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the tendency to donate electrons. A higher value suggests a better electron donor. researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. A lower value suggests a better electron acceptor. researchgate.net
Energy Gap (ΔE) The difference between ELUMO and EHOMO.Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. nih.govresearchgate.net
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Chemical Hardness (η) Resistance to change in electron configuration.Calculated as (ELUMO - EHOMO) / 2. Higher hardness indicates greater stability. researchgate.netmdpi.com

Electronic Structure Analysis

The analysis of a molecule's electronic structure is fundamental to understanding its reactivity, polarity, and interaction with other molecules and with electromagnetic fields. This analysis is typically performed using the outputs of DFT calculations.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are known as frontier orbitals. The distribution of the HOMO density indicates the regions of the molecule most susceptible to electrophilic attack (electron donation), while the LUMO density shows regions prone to nucleophilic attack (electron acceptance). nih.govsemanticscholar.org For this compound, the HOMO is expected to have significant density on the oxygen atoms of the carbonyl and hydroxyethyl groups, as well as the ring nitrogen, making these sites potential electron donors. The LUMO is often localized around the carbonyl group, which is the primary electron-accepting site.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack. Blue regions denote positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would show a strong negative potential around the carbonyl oxygen and the oxygen of the hydroxyl group, highlighting their role as hydrogen bond acceptors.

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its preferred three-dimensional shape or conformation.

Conformational Flexibility: The presence of the 2-hydroxyethyl substituent introduces significant conformational flexibility. Rotation can occur around the N-C and C-C single bonds of this side chain. Computational methods, particularly DFT, can be used to perform a systematic conformational search to identify low-energy conformers and the energy barriers between them. Gas-phase computational studies on related structures suggest the existence of several stable conformers that differ primarily by the orientation of the side chain.

Intermolecular Interactions: The functional groups of this compound—the hydroxyl group (hydrogen bond donor and acceptor), the ring oxygen (acceptor), the amide nitrogen (weak donor), and the carbonyl group (strong acceptor)—dictate the types of intermolecular interactions it can form. Hirshfeld surface analysis, a computational technique used to visualize and quantify intermolecular contacts in crystal structures, is often employed for related compounds. nih.gov For similar molecules, studies show that hydrogen bonds (such as O-H···O and C-H···O) and van der Waals forces are the dominant interactions governing the crystal packing. nih.govresearchgate.net The ability to form these specific interactions is crucial for its binding to biological targets and for its physical properties.

The table below summarizes the potential interactions for this compound.

Interaction TypeDonor/Acceptor Site on the MoleculeSignificance
Hydrogen Bond Donor: -OH group. Acceptor: Carbonyl oxygen, -OH oxygen, ring oxygen.Strong, directional interactions crucial for molecular recognition and crystal packing. researchgate.netresearchgate.net
Dipole-Dipole The polar oxazolidinone ring and C=O bond.Contributes to the overall cohesion in liquid and solid states.
van der Waals All atoms in the molecule.Non-specific attractive and repulsive forces that contribute to molecular packing. nih.gov

Emerging Research Directions and Unexplored Avenues in 2 Oxazolidinone Chemistry

Development of Novel Catalytic Systems for Oxazolidinone Synthesis

The synthesis of the 2-oxazolidinone (B127357) core is a major focus of chemical research, with numerous strategies emerging that offer improvements in efficiency, selectivity, and environmental impact over traditional methods. umanitoba.caaminer.org Key approaches include the cycloaddition of isocyanates and epoxides, or the reaction of aziridines with carbon dioxide (CO₂). researchgate.net The development of novel catalysts is central to advancing these transformations.

Recent progress has seen the rise of several classes of catalysts:

Organocatalysts : These metal-free catalysts are prized for their lower toxicity and cost. Bifunctional organocatalysts, which possess both a Brønsted acid and a halide ion component, have proven effective. For instance, tetraarylphosphonium salts (TAPS) and various imidazolium (B1220033) salts have been successfully employed to catalyze the reaction between epoxides and isocyanates, offering high regioselectivity. organic-chemistry.orgresearchgate.net Triethylamine hydroiodide has also been identified as a simple yet effective bifunctional organocatalyst for this transformation. rsc.org

Metal-Complex Catalysts : Metal-based catalysts remain highly relevant. Aluminum (heteroscorpionate) complexes, when used with a tetrabutylammonium (B224687) bromide co-catalyst, form a highly efficient system for synthesizing oxazolidinones from epoxides and isocyanates. researchgate.net Copper-based systems, such as CuBr in an ionic liquid, have been developed for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂, demonstrating high efficiency and recyclability. mdpi.com Furthermore, polymetallic cyanide compounds have been patented as effective catalysts for the reaction between isocyanates and epoxides. google.com

Biocatalysts : The use of enzymes, such as halohydrin dehalogenases (HHDHs), represents a green approach for producing optically pure 2-oxazolidinones. dntb.gov.ua

Supported Catalysts : To improve recyclability and facilitate continuous flow processes, catalysts are often immobilized on solid supports. A polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used in a continuous flow reactor for the synthesis of oxazolidinones from epoxy amines and CO₂, operating for extended periods without significant loss of activity. rsc.org

A significant trend is the use of CO₂ as a C1 source, which is an abundant and inexpensive feedstock. rsc.orgsciengine.com Catalytic systems involving chromium (III)/DMAP have been shown to effectively catalyze the synthesis of 5-substituted oxazolidinones. sciengine.com

Table 1: Comparison of Selected Novel Catalytic Systems for 2-Oxazolidinone Synthesis

Catalyst SystemReactantsKey FeaturesReference
Polystyrene-supported TBDEpoxy amines + CO₂Organocatalytic, halide-free, suitable for continuous flow, recyclable. rsc.org
Tetraarylphosphonium salts (TAPS)Epoxides + IsocyanatesBrønsted acid/halide ion bifunctional organocatalyst, high regioselectivity. organic-chemistry.org
Aluminum(heteroscorpionate) + TBABEpoxides + IsocyanatesBimetallic complex, broad substrate scope, moderate to excellent yields. researchgate.net
CuBr / Ionic LiquidPropargylic alcohols + 2-Aminoethanels + CO₂High turnover number, works at atmospheric CO₂ pressure, recyclable system. mdpi.com
(salen)Cr(III)Cl / DMAPNot specifiedProvides 5-substituted isomers as major products, supported by DFT calculations. sciengine.com

Rational Design and High-Throughput Experimentation for Library Synthesis

The discovery of new therapeutic agents based on the oxazolidinone scaffold requires the synthesis and screening of large, diverse collections of related molecules. Rational design and high-throughput experimentation are key strategies to accelerate this process.

Automated synthesis platforms are revolutionizing chemical research by replacing manual, sequential operations with robotic systems that can perform multiple reactions in parallel or in continuous flow. nih.gov These platforms remove the physical barriers of organic synthesis, enabling faster optimization and library creation. researchgate.net

Key aspects of these platforms include:

Modular Design : Modern systems often use a modular approach, where different units for reaction, purification, and analysis are connected. nih.govresearchgate.net For example, a system might feature continuous flow modules arranged around a central switching station to manage the reaction pathways. researchgate.net

Reaction Vessels : Platforms can be built around various reaction formats, from traditional round-bottom flasks to microwave vials, which are common in medicinal chemistry for rapid heating. nih.gov

Continuous Flow Synthesis : This approach, where reagents are pumped through tubes, is particularly well-suited for automation. It allows for precise control over reaction parameters and facilitates multi-step syntheses and purifications. mit.edu

High-Throughput Screening : Microfluidic platforms enable high-throughput reaction discovery using very small quantities of reagents, which is ideal for generating large compound libraries efficiently. researchgate.net

Companies like Chemspeed Technologies offer advanced automated systems designed for high-throughput research, including library synthesis and reaction screening for small organic molecules. chemspeed.com The goal is to create general, flexible platforms that can significantly cut the time required to develop and optimize new synthetic reactions from months to days. mit.edu

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently create collections of small molecules with a high degree of structural diversity. cam.ac.uk Unlike target-oriented synthesis, which focuses on making one specific molecule, DOS explores broad areas of "chemical space" to find novel structures with interesting biological activities. cam.ac.uk

For oxazolidinones, a DOS approach would involve:

Scaffold Diversity : The primary goal is to generate multiple, distinct molecular skeletons, not just variations on a single scaffold. cam.ac.uk This is considered a good indicator of functional diversity.

Building Block Variation : Utilizing a wide range of diverse building blocks is crucial. For example, a library of oxazolidin-2-ones was prepared via solid-phase synthesis using a selection of highly diverse building blocks to maximize the library's chemical space coverage. technologynetworks.com

Stereochemical Diversity : Systematically varying the stereochemistry of the molecules adds another layer of diversity to the library.

The ultimate aim of DOS is to produce structurally complex and varied libraries that can be screened to identify novel biological probes or starting points for drug discovery programs. cam.ac.uk

Integration of Multi-Omics and Cheminformatics for Compound Discovery

Modern drug discovery increasingly relies on the integration of computational methods (cheminformatics) and large-scale biological data (multi-omics). This synergy allows for a more targeted and efficient search for new compounds like 5-(2-Hydroxyethyl)oxazolidin-2-one.

Cheminformatics is an interdisciplinary field that uses computational tools to analyze chemical data, which is crucial for designing new molecules and understanding their properties. researchgate.net Its applications in oxazolidinone discovery include:

Virtual Screening : Computational models can screen vast virtual libraries of oxazolidinone derivatives to predict which ones are most likely to bind to a specific biological target. neovarsity.org

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be developed to understand the relationship between the chemical structure of oxazolidinone derivatives and their antibacterial activity. nih.gov These models provide insights into how steric and electrostatic fields of the molecule influence its function, guiding the design of more potent compounds. nih.gov

Property Prediction : Cheminformatics tools can predict key drug-like properties such as solubility, stability, and bioavailability, helping to prioritize candidates for synthesis and testing. neovarsity.org

Multi-omics refers to the large-scale analysis of biological molecules, including genomics, proteomics, and metabolomics. In the context of oxazolidinone discovery, multi-omics can help to:

Identify Novel Drug Targets : By analyzing the changes in an organism's genes, proteins, and metabolites after exposure to a compound, researchers can identify the biological pathways being affected and pinpoint potential molecular targets.

Understand Mechanisms of Action : This data can provide a comprehensive view of how a compound like an oxazolidinone derivative exerts its effect within a cell, which is critical for optimization and development.

By combining these fields, researchers can move from broad screening to a more rational, data-driven design of new oxazolidinone-based therapeutic agents.

Sustainable and Circular Chemistry Approaches

The pharmaceutical industry is increasingly adopting principles of green and circular chemistry to reduce its environmental footprint. pharmamanufacturing.com This involves designing processes that minimize waste, use renewable resources, and enhance energy efficiency. tarosdiscovery.com

For oxazolidinone synthesis, these principles are applied in several ways:

Green Solvents : Utilizing environmentally benign solvents like water or ethanol, or developing solvent-free reaction conditions, reduces toxicity and waste. researchgate.netijpsjournal.com

Renewable Feedstocks : There is a push to replace petrochemical-based starting materials with those derived from biomass, such as sugars or terpenes. ijpsjournal.commdpi.com For a compound like this compound, this could involve sourcing the ethanol-derived portion from bio-ethanol.

Atom Economy : Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. tarosdiscovery.com The use of CO₂ as a reactant is a prime example of high atom economy. sciengine.com

Catalyst Recyclability : Developing catalysts that can be easily recovered and reused, such as the supported catalysts used in flow chemistry or those used in ionic liquids, is a key tenet of green chemistry. mdpi.comrsc.org

Circular Economy Principles : This is a more holistic approach that considers the entire lifecycle of a product. manufacturingchemist.com In a pharmaceutical context, it aims to reduce waste throughout the supply chain, from raw material sourcing to manufacturing and packaging. pharmamanufacturing.comnih.gov This includes designing chemical processes where byproducts or waste streams from one reaction can be used as raw materials for another, creating a "circular" flow of materials. tarosdiscovery.com The development of efficient, recyclable catalytic systems is a foundational element of enabling a circular chemical industry. mdpi.comtarosdiscovery.com

Q & A

Basic Research Questions

Q. What are the optimized enzymatic methods for synthesizing 5-(2-Hydroxyethyl)oxazolidin-2-one?

  • Methodological Answer : The compound can be synthesized via enzymatic catalysis using 2-aminoethanol and dimethyl carbonate. Candida antarctica lipase B (Novozyme 435) is the most efficient catalyst, achieving yields through a two-step mechanism: (1) formation of methyl ethyl (2-hydroxyethyl) carbamate as an intermediate, followed by (2) cyclization to the oxazolidinone ring. Reaction optimization includes temperature control (40–60°C) and solvent selection (e.g., toluene or ionic liquids) to enhance enzyme stability and product purity .
  • Key Data : Novozyme 435 achieves >90% conversion in 24 hours under optimal conditions .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested to EN 374 standards), eye/face protection, and lab coats. Pre-use glove leak testing is mandatory .
  • Ventilation : Use fume hoods or respiratory protection if ventilation is inadequate .
  • First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with water for 20 minutes and seek medical attention .
  • Environmental Precautions : Avoid drainage contamination; use sealed containers for waste .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1749 cm⁻¹ and N-H stretches at ~3257–3444 cm⁻¹ .
  • NMR : Use ¹H NMR (δ 3.5–4.8 ppm for oxazolidinone ring protons) and ¹³C NMR (δ 159 ppm for carbonyl carbon) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 136.12 for derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.